ACP1b - 1371635-84-5

ACP1b

Catalog Number: EVT-257674
CAS Number: 1371635-84-5
Molecular Formula: C18H18ClF3N2O3S2
Molecular Weight: 466.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACP1b is an activator of ClpP protease.
Classification

ACP1b is categorized within the broader group of acid phosphatases, which are enzymes that catalyze the removal of phosphate groups from various substrates. These enzymes are further classified into different isoforms based on their biochemical properties and tissue distribution. ACP1b specifically belongs to the class of non-specific acid phosphatases, which can act on a variety of phosphate-containing compounds.

Synthesis Analysis

Methods

The synthesis of ACP1b can be achieved through both recombinant DNA technology and natural extraction from biological sources. Recombinant methods involve cloning the gene encoding for ACP1b into expression vectors, followed by transformation into suitable host cells (such as bacteria or yeast) for protein production.

Technical Details:

  • Gene Cloning: The gene encoding ACP1b is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  • Expression Systems: Common systems include Escherichia coli or Saccharomyces cerevisiae, which facilitate high-yield protein production.
  • Purification: The enzyme is purified using affinity chromatography techniques to isolate it from other proteins.
Molecular Structure Analysis

Structure

The molecular structure of ACP1b reveals a complex three-dimensional conformation essential for its enzymatic activity. It typically consists of several domains that facilitate substrate binding and catalysis.

Data:

  • Molecular Weight: Approximately 50 kDa.
  • Structure Determination: X-ray crystallography has been utilized to elucidate the spatial arrangement of atoms within the enzyme, revealing active sites critical for its function.
Chemical Reactions Analysis

Reactions

ACP1b catalyzes the hydrolysis of phosphate esters, playing a vital role in dephosphorylation reactions within cells.

Technical Details:

  • The enzyme operates optimally at acidic pH levels (around pH 5.5).
  • Substrates include various phosphomonoesters, such as p-nitrophenyl phosphate and other organic phosphate compounds.
Mechanism of Action

Process

The mechanism by which ACP1b exerts its effects involves the formation of an enzyme-substrate complex. Upon binding to a substrate, the enzyme facilitates the cleavage of the phosphate group through nucleophilic attack by a water molecule.

Data:

  • Kinetic Parameters: The Michaelis-Menten constant (K_m) and maximum velocity (V_max) values provide insight into the efficiency of substrate conversion.
  • Inhibition Studies: Various inhibitors have been studied to understand their impact on enzyme activity, providing insights into potential regulatory mechanisms.
Physical and Chemical Properties Analysis

Physical Properties

ACP1b exhibits several notable physical properties:

  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Maintains activity across a range of temperatures but is sensitive to extreme pH conditions.

Chemical Properties

The chemical properties include:

  • pH Dependence: Optimal activity at acidic pH levels.
  • Thermal Stability: Retains activity up to certain temperatures, beyond which denaturation occurs.

Relevant Data:

  • Enzyme activity assays often reveal a bell-shaped curve concerning pH and temperature variations, indicating specific ranges where ACP1b functions optimally.
Applications

Scientific Uses

ACP1b has several applications in scientific research and biotechnology:

  • Biochemical Assays: Used as a marker for various metabolic disorders due to its involvement in phosphate metabolism.
  • Drug Development: Investigated as a potential target for therapeutic interventions in diseases related to dysregulated phosphate metabolism.
  • Clinical Diagnostics: Employed as a biomarker in clinical settings for assessing liver function and other metabolic conditions.
Molecular Characterization of ACP1

Genomic Organization and Evolutionary Conservation

The ACP1 gene (acid phosphatase 1), located on chromosome 2p25.3 in humans, spans ~13.4 kb and comprises 7 exons encoding low-molecular-weight phosphotyrosine phosphatase (LMW-PTP) isoforms [9]. Genetic polymorphism generates three major alleles (A, B, C) through single-nucleotide substitutions: an A→C transversion in the 5′-flanking region, a T→C transition at codon 41 (exon 4), and a G→A transition at codon 105 (exon 6) differentiate A and B alleles, while a T→C transition at codon 43 (exon 3) characterizes the C allele [6]. These alleles produce six phenotypes with distinct isoform ratios (fast/slow) and total enzymatic activity, where A exhibits the lowest activity and B/C higher activity [9]. The gene is evolutionarily conserved across vertebrates, with homologs in model organisms like mice, underscoring its critical role in cellular signaling. Population studies reveal significant allele frequency variations: A predominates in European populations (frequency: 0.32), while B is prevalent in East Asia (frequency: 0.61) [6] [7].

Table 1: ACP1 Allele Frequencies in Human Populations

AlleleEuropean FrequencyEast Asian FrequencyPrimary Isoforms Produced
A0.320.18Bf:Bs = 1:4
B0.540.61Bf:Bs = 1:1
C0.140.21Bf:Bs = 4:1

Structural Analysis of ACP1 Isoforms

ACP1 isoforms (e.g., Bf, Bs) share a conserved α/β-fold core structure but diverge in C-terminal regions, altering substrate accessibility and catalytic efficiency. X-ray crystallography of human ACP1b (the Bs isoform) reveals a compact globular domain (18 kDa) featuring a central parallel β-sheet flanked by α-helices, with the catalytic site centered on a P-loop motif (Cys12-X5-Arg18) [2] [8]. The active site contains a redox-sensitive cysteine (Cys12) that forms a transient phosphocysteine intermediate during catalysis. Crucially, a hydrophobic cavity near Ser36 accommodates acyl chains and undergoes conformational flexibility ("plasticity") upon ligand binding, transitioning between expanded and contracted states to regulate substrate delivery [2]. ACP1b exhibits a unique 1.8 Å resolution structure where the C-terminal helix (residues 130–150) stabilizes the active site via salt bridges, distinguishing it from the shorter ACP1d isoform [9]. Temperature-dependent crystallography shows that room-temperature structures capture enhanced conformational dynamics relevant to physiological ligand binding compared to cryogenic structures [8].

Table 2: Structural Features of Key ACP1 Isoforms

IsoformLength (aa)Catalytic ResiduesUnique Structural MotifsRMSD vs. ACP1b (Å)
ACP1b (Bs)155Cys12, Arg18, Asp129C-terminal α-helix (130–150)-
ACP1c (Bf)155Cys12, Arg18, Asp129Flexible loop (residues 100–110)0.85
ACP1d84Cys12, Arg18Truncated C-terminus2.30

Enzymatic Mechanisms: Dual Phosphatase Activity

ACP1b exhibits dual phosphatase activity, hydrolyzing both phosphotyrosine proteins and flavin mononucleotide (FMN) substrates. Its catalytic mechanism involves two steps:

  • Nucleophilic attack: The thiolate group of Cys12 attacks the phosphate moiety of phosphotyrosine, forming a thiophosphate intermediate [2] [9].
  • Hydrolysis: A water molecule activated by Asp129 hydrolyzes the phosphocysteine intermediate, releasing inorganic phosphate [9].

ACP1b displays distinct kinetic parameters for different substrates:

  • For phosphopeptides: Kₘ = 0.8 mM, kₚcₐₜ = 12 s⁻¹
  • For FMN: Kₘ = 1.2 mM, kₚcₐₜ = 8 s⁻¹ [6]

Isoform-specific activity varies markedly; ACP1b (Bs) exhibits 3-fold higher phosphotyrosine phosphatase activity than ACP1c (Bf) due to enhanced active-site accessibility [6] [9]. Inhibitor studies confirm an uncompetitive mechanism for small molecules (e.g., ML400 probe), which bind the phosphocysteine intermediate at the catalytic pocket opening, locking it in a closed conformation [3] [8].

Post-Translational Modifications and Regulatory Domains

ACP1b activity is modulated by post-translational modifications (PTMs), including:

  • Phosphorylation: Ser38 phosphorylation by protein kinase A enhances nuclear localization and substrate affinity [9].
  • Acetylation: Lys72 acetylation by p300 reduces dimerization efficiency and allosteric regulation, observed in hyperacetylated obese mouse models [4].
  • Oxidation: Reactive oxygen species (ROS) oxidize Cys12 to sulfenic acid, reversibly inhibiting phosphatase activity during cellular stress [9].

These PTMs create a regulatory network: phosphorylation promotes insulin receptor engagement, while acetylation competes with ubiquitination at Lys63 to stabilize ACP1b protein levels. The N-terminal domain (residues 1–30) acts as a regulatory hub, housing redox-sensitive cysteines (Cys12, Cys17) and phosphorylation sites that modulate membrane association and protein-protein interactions [4] [9].

Table 3: Key Post-Translational Modifications of ACP1b

ModificationResidueEnzyme ResponsibleFunctional Consequence
PhosphorylationSer38Protein kinase A↑ Nuclear localization, ↑ substrate affinity
AcetylationLys72p300↓ Dimerization, ↓ allosteric regulation
OxidationCys12ROSReversible catalytic inactivation
UbiquitinationLys63E3 ubiquitin ligaseTargets ACP1b for proteasomal degradation

Properties

CAS Number

1371635-84-5

Product Name

ACP1b

IUPAC Name

N-(2-((2-Chlorophenyl)thio)ethyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamide

Molecular Formula

C18H18ClF3N2O3S2

Molecular Weight

466.92

InChI

InChI=1S/C18H18ClF3N2O3S2/c1-17(2,16(25)23-9-10-28-14-6-4-3-5-13(14)19)29(26,27)15-8-7-12(11-24-15)18(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,25)

InChI Key

OUZIIFOEMPAZKX-UHFFFAOYSA-N

SMILES

CC(S(=O)(C1=NC=C(C(F)(F)F)C=C1)=O)(C)C(NCCSC2=CC=CC=C2Cl)=O

Solubility

Soluble in DMSO

Synonyms

ACP1b; ACP 1b; ACP-1b; ACP1 b; ACP1-b; Activator of self-Compartmentalizing Proteases 1b

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